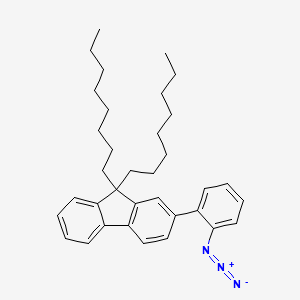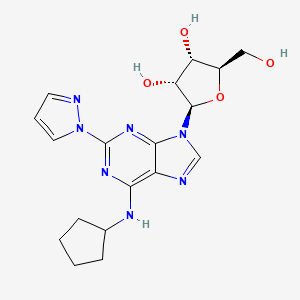![molecular formula C29H31N3O2 B12597840 2,5-Pyrrolidinedione, 3,3-diphenyl-1-[3-(4-phenyl-1-piperazinyl)propyl]- CAS No. 650617-02-0](/img/structure/B12597840.png)
2,5-Pyrrolidinedione, 3,3-diphenyl-1-[3-(4-phenyl-1-piperazinyl)propyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidine-2,5-dione, 3,3-diphényl-1-[3-(4-phényl-1-pipérazinyl)propyl]- est un composé appartenant à la classe des pyrrolidine-2,5-diones. Ces composés sont connus pour leurs activités biologiques diverses et sont souvent utilisés comme échafaudages en chimie médicinale . La présence du groupement pyrrolidine-2,5-dione dans ce composé en fait un composé de tête polyvalent pour la conception d'agents bioactifs.
Méthodes De Préparation
La synthèse de la Pyrrolidine-2,5-dione, 3,3-diphényl-1-[3-(4-phényl-1-pipérazinyl)propyl]- implique généralement la réaction de la 3,3-diphényl-pyrrolidine-2,5-dione avec la 1-(3-bromopropyl)-4-phénylpipérazine dans des conditions spécifiques . La réaction est généralement réalisée en présence d'une base telle que le carbonate de potassium dans un solvant aprotique tel que le diméthylformamide à des températures élevées. Les méthodes de production industrielle peuvent impliquer des voies de synthèse similaires, mais optimisées pour la production à grande échelle.
Analyse Des Réactions Chimiques
Pyrrolidine-2,5-dione, 3,3-diphényl-1-[3-(4-phényl-1-pipérazinyl)propyl]- subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l'aide d'agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : La réduction peut être réalisée à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du cycle pipérazine, où des nucléophiles remplacent le groupe phényle.
Applications de recherche scientifique
Ce composé a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses propriétés antimicrobiennes et anticancéreuses potentielles.
Médecine : Étudié pour son utilisation potentielle en tant qu'agent pharmaceutique en raison de ses propriétés bioactives.
Industrie : Utilisé dans le développement de nouveaux matériaux et de procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de la Pyrrolidine-2,5-dione, 3,3-diphényl-1-[3-(4-phényl-1-pipérazinyl)propyl]- implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes dépendent de l'application spécifique et du système biologique étudié .
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,5-Pyrrolidinedione, 3,3-diphenyl-1-[3-(4-phenyl-1-piperazinyl)propyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Des composés similaires comprennent :
3,3-diphényl-pyrrolidine-2,5-dione : Partage le noyau pyrrolidine-2,5-dione mais est dépourvu du groupement pipérazine.
1,3-diméthyl-3-phényl-4,4-dipropyl-pyrrolidine-2,5-dione : Contient des substituants différents sur le cycle pyrrolidine-2,5-dione.
1-(2,4-diméthylphényl)-3-{4-[3-(trifluorométhyl)phényl]-1-pipérazinyl}-pyrrolidine-2,5-dione : A une structure similaire, mais avec des substituants différents sur le cycle pipérazine.
Le caractère unique de la Pyrrolidine-2,5-dione, 3,3-diphényl-1-[3-(4-phényl-1-pipérazinyl)propyl]- réside dans sa combinaison spécifique du noyau pyrrolidine-2,5-dione et du groupement pipérazine, qui confère des activités biologiques et des propriétés chimiques distinctes.
Propriétés
Numéro CAS |
650617-02-0 |
|---|---|
Formule moléculaire |
C29H31N3O2 |
Poids moléculaire |
453.6 g/mol |
Nom IUPAC |
3,3-diphenyl-1-[3-(4-phenylpiperazin-1-yl)propyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C29H31N3O2/c33-27-23-29(24-11-4-1-5-12-24,25-13-6-2-7-14-25)28(34)32(27)18-10-17-30-19-21-31(22-20-30)26-15-8-3-9-16-26/h1-9,11-16H,10,17-23H2 |
Clé InChI |
ZEVAKAVHBYRDSU-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCCN2C(=O)CC(C2=O)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4R)-4-Benzyl-3-{(2R,3S,4S,5S,6S)-3-hydroxy-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dienoyl}-1,3-oxazolidin-2-one](/img/structure/B12597760.png)
![2-[3-(3-Chlorophenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid](/img/structure/B12597768.png)
![2-Cyclopenten-1-one, 4-[[tris(1-methylethyl)silyl]oxy]-, (4S)-](/img/structure/B12597774.png)

![N-{5-[(3-Nitrophenyl)sulfamoyl]naphthalen-1-yl}acetamide](/img/structure/B12597798.png)
![3-(Decyloxy)-6-{[4-(heptyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12597805.png)
![1-[4-(Dibromomethyl)phenyl]ethan-1-one](/img/structure/B12597811.png)
![N-{2-[(3-Cyano-8-methyl-2-quinolinyl)amino]ethyl}-3-methoxybenzamide](/img/structure/B12597827.png)

![5-hydroxy-4-[4-(pyrrolidin-1-ylmethyl)phenyl]-2H-isoquinolin-1-one](/img/structure/B12597835.png)

![N-cyclopropyl-4-fluoro-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide](/img/structure/B12597864.png)

![9H-Thioxanthen-9-one, 3-[4-(1,1-dimethylethyl)phenyl]-, 10,10-dioxide](/img/structure/B12597866.png)
